molecular formula C12H26NO2- B14391488 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate CAS No. 88374-59-8

3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate

Cat. No.: B14391488
CAS No.: 88374-59-8
M. Wt: 216.34 g/mol
InChI Key: RDPGCYRPXACAKW-UHFFFAOYSA-N
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Description

3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate is a compound that belongs to the class of propanolamines It is characterized by the presence of a hydroxy group, a hexyl chain, and a propylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate typically involves the reaction of 3-amino-1-propanol with 6-bromohexanol and propylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation, crystallization, or chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Regeneration of hydroxy compounds

    Substitution: Formation of secondary or tertiary amines

Mechanism of Action

The mechanism of action of 3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

88374-59-8

Molecular Formula

C12H26NO2-

Molecular Weight

216.34 g/mol

IUPAC Name

3-[6-hydroxyhexyl(propyl)amino]propan-1-olate

InChI

InChI=1S/C12H26NO2/c1-2-8-13(10-7-12-15)9-5-3-4-6-11-14/h14H,2-12H2,1H3/q-1

InChI Key

RDPGCYRPXACAKW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCCCCO)CCC[O-]

Origin of Product

United States

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